3-Trifluoromethoxy-propane-1-sulfonyl chloride (CAS 1422766-24-2) is a highly versatile, bifunctional electrophilic building block utilized primarily in medicinal chemistry and agrochemical development. It features a reactive sulfonyl chloride headgroup for the efficient synthesis of sulfonamides and sulfonate esters, separated by a flexible three-carbon aliphatic spacer from a terminal trifluoromethoxy (-OCF3) group. This structural arrangement allows for the introduction of the highly lipophilic and metabolically robust -OCF3 motif without the rigidity or planarity associated with direct aryl attachment. By serving as a direct precursor to 3-(trifluoromethoxy)propyl-substituted moieties, it enables the precise modulation of physicochemical properties—such as logP, aqueous solubility, and metabolic half-life—in advanced drug candidates and functional materials [1].
Substituting this specific building block with common analogs fundamentally alters the downstream performance and manufacturability of the target compound. Replacing it with the non-fluorinated 3-methoxypropane-1-sulfonyl chloride results in a terminal ether that is highly susceptible to rapid oxidative O-demethylation by cytochrome P450 enzymes, severely compromising in vivo half-life. Conversely, utilizing 4-(trifluoromethoxy)benzenesulfonyl chloride introduces a rigid, flat aromatic ring that decreases the fraction of sp3 carbons (Fsp3), often leading to reduced aqueous solubility and increased off-target protein binding. Furthermore, attempting to use trifluoromethanesulfonyl chloride (TfCl) to introduce fluorination yields highly acidic triflamides rather than neutral alkyl sulfonamides, drastically changing the ionization state and membrane permeability of the final product at physiological pH. Thus, this exact compound is strictly required when a flexible, metabolically stable, and highly lipophilic aliphatic sulfonamide linkage is needed [1].
The terminal methoxy group in standard aliphatic ethers is a well-known metabolic soft spot, frequently undergoing rapid oxidative cleavage by CYP450 enzymes to yield an alcohol and formaldehyde. By utilizing 3-Trifluoromethoxy-propane-1-sulfonyl chloride, the resulting -OCF3 group exhibits profound resistance to this pathway. The strong electron-withdrawing nature of the fluorine atoms significantly alters the electronic environment, rendering the O-CF3 bond entirely resistant to standard P450 oxidation compared to an O-CH3 bond. Class-level pharmacokinetic data demonstrates that replacing an -OCH3 group with an -OCF3 group effectively reduces O-dealkylation rates to near zero, substantially extending the biological half-life of the derivative [1].
| Evidence Dimension | Susceptibility to CYP450-mediated O-dealkylation |
| Target Compound Data | -OCF3 derivatives exhibit negligible O-dealkylation |
| Comparator Or Baseline | 3-Methoxypropane-1-sulfonyl chloride derivatives (-OCH3) |
| Quantified Difference | ~100% reduction in O-demethylation clearance pathways |
| Conditions | In vitro human liver microsome (HLM) stability assays |
Procuring the trifluoromethoxy precursor is essential for synthesizing drug candidates that require extended half-lives and resistance to first-pass metabolism.
The incorporation of the -OCF3 group via this specific sulfonyl chloride provides a massive enhancement in lipophilicity without increasing steric bulk significantly. According to Hansch-Leo substituent constants, the -OCF3 group has a highly positive π value (+1.04), whereas the unfluorinated -OCH3 group is slightly hydrophilic (π = -0.02). When synthesizing sulfonamide libraries, selecting 3-Trifluoromethoxy-propane-1-sulfonyl chloride over its methoxy counterpart predictably increases the logP of the final molecule by approximately 1.06 units. This quantitative shift is critical for driving passive transcellular permeability across lipid bilayers, particularly in central nervous system (CNS) drug design [1].
| Evidence Dimension | Hydrophobic substituent constant (Hansch π value) |
| Target Compound Data | π = +1.04 (for the -OCF3 moiety) |
| Comparator Or Baseline | 3-Methoxypropane-1-sulfonyl chloride (π = -0.02 for the -OCH3 moiety) |
| Quantified Difference | +1.06 log unit increase in lipophilicity |
| Conditions | Standard octanol/water partition coefficient models |
Allows formulators and medicinal chemists to predictably tune the membrane permeability of their compounds by selecting the precisely fluorinated building block.
A common strategy to introduce an -OCF3 group is to use commercially abundant aryl sulfonyl chlorides, such as 4-(trifluoromethoxy)benzenesulfonyl chloride. However, this introduces a flat, rigid aromatic ring (Fsp3 = 0 for the spacer). 3-Trifluoromethoxy-propane-1-sulfonyl chloride utilizes a flexible propyl chain, maintaining a high fraction of sp3-hybridized carbons. Increasing Fsp3 has been quantitatively correlated with improved aqueous solubility and a reduced likelihood of off-target toxicity. By choosing this aliphatic precursor, the resulting sulfonamide benefits from a 3-carbon sp3 spacer, avoiding the flatland trap of heavily aromatic drug candidates while still delivering the fluorinated pharmacophore [1].
| Evidence Dimension | Fraction of sp3 carbons (Fsp3) in the spacer region |
| Target Compound Data | Fsp3 = 1.0 (3 out of 3 carbons are sp3 hybridized) |
| Comparator Or Baseline | 4-(Trifluoromethoxy)benzenesulfonyl chloride (Fsp3 = 0 in the spacer) |
| Quantified Difference | Complete elimination of planar aromatic character in the linkage |
| Conditions | Topological structure analysis |
Procuring the aliphatic variant is crucial for maintaining aqueous solubility and structural flexibility in complex formulation environments.
When the goal is to introduce a fluorinated moiety via a sulfonyl linkage, trifluoromethanesulfonyl chloride (TfCl) is often considered. However, the reaction of TfCl with primary amines yields triflamides, which are highly acidic (pKa ~ 5-6) and exist predominantly as anions at physiological pH (7.4). In contrast, 3-Trifluoromethoxy-propane-1-sulfonyl chloride yields standard alkyl sulfonamides, which typically possess a pKa of 9 to 10. This ensures that the resulting molecule remains primarily in its neutral, un-ionized form in systemic circulation, which is a fundamental requirement for maintaining high passive membrane permeability and avoiding rapid clearance [1].
| Evidence Dimension | Acidity (pKa) of the resulting secondary sulfonamide |
| Target Compound Data | pKa ~ 9.0 to 10.0 (neutral at pH 7.4) |
| Comparator Or Baseline | Trifluoromethanesulfonyl chloride (yielding triflamides, pKa ~ 5.0 to 6.0) |
| Quantified Difference | 3 to 5 log units higher pKa (significantly less acidic) |
| Conditions | Aqueous solution at physiological pH (7.4) |
Prevents the unintended ionization of the drug candidate, ensuring that the target compound retains its designed pharmacokinetic absorption profile.
Because the -OCF3 group significantly increases lipophilicity (π = +1.04) without adding the bulk of an aromatic ring, this compound is highly suited for synthesizing sulfonamide-based drugs targeting the central nervous system. The aliphatic propyl chain ensures that the molecule retains sufficient 3D flexibility and Fsp3 character to remain soluble, while the terminal fluorination drives blood-brain barrier (BBB) penetration [1].
In agricultural chemistry, active ingredients must withstand environmental degradation and plant/pest metabolism. Utilizing 3-Trifluoromethoxy-propane-1-sulfonyl chloride instead of methoxy analogs prevents rapid oxidative cleavage (O-demethylation) by cytochrome P450 enzymes. This makes it an ideal precursor for developing long-acting herbicides or insecticides that require a stable, flexible tether [2].
When a project requires the introduction of a fluorinated motif via a sulfonamide linkage but cannot tolerate the high acidity of a triflamide (pKa ~ 5-6), this building block is the optimal choice. It allows for the creation of alkyl sulfonamides (pKa ~ 9-10) that remain neutral at physiological pH, ensuring predictable oral bioavailability and cellular uptake in advanced in vitro and in vivo models [3].